molecular formula C23H23ClN4O3 B4733206 4-CHLORO-N'~3~-((E)-1-{3-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE

4-CHLORO-N'~3~-((E)-1-{3-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE

Cat. No.: B4733206
M. Wt: 438.9 g/mol
InChI Key: FJILURKCEOYZAH-BRJLIKDPSA-N
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Description

4-CHLORO-N’~3~-((E)-1-{3-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE is a complex organic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a pyrazole ring with a chlorinated phenyl group and an indene moiety, which contributes to its diverse chemical properties and potential biological activities.

Properties

IUPAC Name

4-chloro-N-[(E)-[3-(2,3-dihydro-1H-inden-5-yloxymethyl)-4-methoxyphenyl]methylideneamino]-1-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN4O3/c1-28-13-20(24)22(27-28)23(29)26-25-12-15-6-9-21(30-2)18(10-15)14-31-19-8-7-16-4-3-5-17(16)11-19/h6-13H,3-5,14H2,1-2H3,(H,26,29)/b25-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJILURKCEOYZAH-BRJLIKDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)NN=CC2=CC(=C(C=C2)OC)COC3=CC4=C(CCC4)C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C(=N1)C(=O)N/N=C/C2=CC(=C(C=C2)OC)COC3=CC4=C(CCC4)C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-CHLORO-N’~3~-((E)-1-{3-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE involves multiple steps, typically starting with the preparation of the core pyrazole structure. The synthetic route often includes:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable 1,3-diketone under acidic or basic conditions.

    Introduction of the chlorinated phenyl group: This step involves the chlorination of a phenyl precursor, followed by its attachment to the pyrazole ring through electrophilic substitution.

    Attachment of the indene moiety: The indene group is introduced via a nucleophilic substitution reaction, where the indene derivative reacts with the chlorinated pyrazole intermediate.

    Final condensation: The final step involves the condensation of the intermediate with a suitable aldehyde or ketone to form the desired compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

4-CHLORO-N’~3~-((E)-1-{3-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones, forming various condensation products.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-CHLORO-N’~3~-((E)-1-{3-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structure and biological activity.

    Pharmacology: Research focuses on its interaction with biological targets, including enzymes and receptors, to understand its mechanism of action and therapeutic potential.

    Materials Science: The compound’s structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to investigate its effects on cellular processes and its potential as a lead compound for drug development.

Mechanism of Action

The mechanism of action of 4-CHLORO-N’~3~-((E)-1-{3-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar compounds to 4-CHLORO-N’~3~-((E)-1-{3-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE include other pyrazole derivatives with chlorinated phenyl groups and indene moieties. These compounds share similar structural features but may differ in their specific substituents and biological activities. The uniqueness of 4-CHLORO-N’~3~-((E)-1-{3-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Some similar compounds include:

  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
  • 2,3-Dihydro-1H-inden-1-one derivatives
  • Halo-aryl and heterocyclic tagged 2,3-dihydro-1H-inden-1-one candidates

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-CHLORO-N'~3~-((E)-1-{3-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE
Reactant of Route 2
Reactant of Route 2
4-CHLORO-N'~3~-((E)-1-{3-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE

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